molecular formula C6H5NO5S B13538626 2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid

Cat. No.: B13538626
M. Wt: 203.17 g/mol
InChI Key: YWXLAVANRVJNKO-UHFFFAOYSA-N
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Description

2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized thiophene derivatives .

Scientific Research Applications

2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system can also interact with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-nitrobenzoic acid: Shares the nitro and hydroxyl functional groups but has a different aromatic ring structure.

    2-hydroxy-3-nitrothiophene: Similar thiophene ring system with a nitro group at a different position.

Uniqueness

2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C6H5NO5S

Molecular Weight

203.17 g/mol

IUPAC Name

2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid

InChI

InChI=1S/C6H5NO5S/c8-5(6(9)10)3-1-2-4(13-3)7(11)12/h1-2,5,8H,(H,9,10)

InChI Key

YWXLAVANRVJNKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(C(=O)O)O

Origin of Product

United States

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